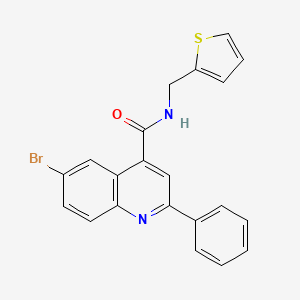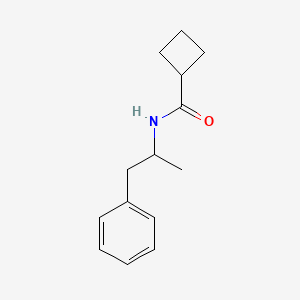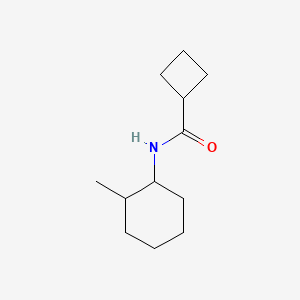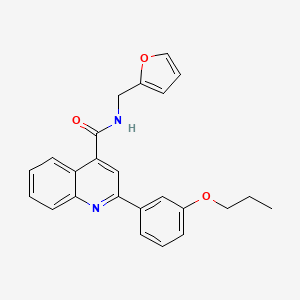
N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide, also known as FR180204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of extracellular signal-regulated kinase (ERK) that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide is a selective inhibitor of ERK, which is a member of the mitogen-activated protein kinase (MAPK) family. ERK plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. The activation of ERK is often observed in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide binds to the ATP-binding site of ERK and inhibits its kinase activity, thereby blocking the downstream signaling pathways that are activated by ERK.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide induces cell cycle arrest and apoptosis by inhibiting the activity of ERK. In addition, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines in various animal models of inflammatory diseases. Moreover, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been reported to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide is its selectivity towards ERK, which makes it a valuable tool for studying the role of ERK in various cellular processes. Moreover, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to have a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide is its low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide. One of the areas of research is to further investigate the potential therapeutic applications of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the development of more potent and selective inhibitors of ERK, based on the structure of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide, could lead to the discovery of new therapeutic agents. Furthermore, the combination of N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide with other drugs could enhance its therapeutic efficacy and reduce its potential side effects.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Moreover, N-(2-furylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been reported to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-12-28-18-8-5-7-17(14-18)23-15-21(20-10-3-4-11-22(20)26-23)24(27)25-16-19-9-6-13-29-19/h3-11,13-15H,2,12,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVJLNTZBJAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



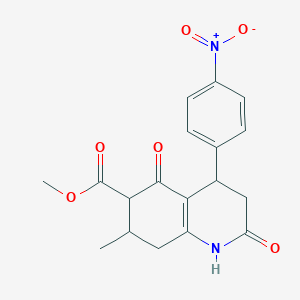
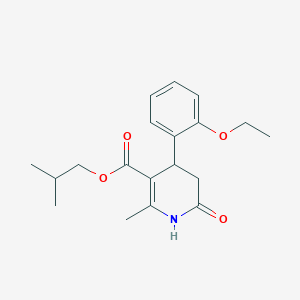
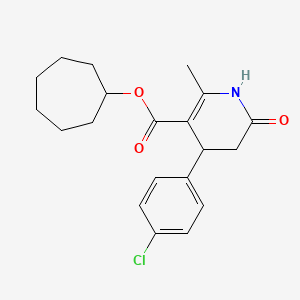
![3-(4-fluorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4263515.png)
![N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263522.png)
![2-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B4263531.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263533.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4263538.png)
![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4263549.png)
![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)
